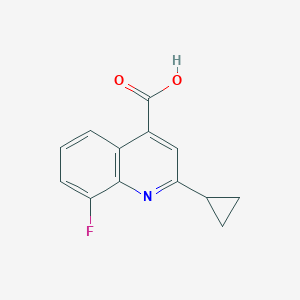
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is an organic compound with the molecular formula C8H16O2. It is a cyclobutane derivative with a hydroxymethyl group and a propan-2-ol group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-(Carboxymethyl)cyclobutyl)propan-2-ol.
Reduction: Formation of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-amine.
Substitution: Formation of 2-(3-(Chloromethyl)cyclobutyl)propan-2-ol.
Applications De Recherche Scientifique
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.
2-(Hydroxymethyl)cyclobutanol: Similar structure but lacks the propan-2-ol group.
2-(3-(Hydroxymethyl)cyclopentyl)propan-2-ol: A cyclopentane analog with similar functional groups.
Uniqueness
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-8(2,10)7-3-6(4-7)5-9/h6-7,9-10H,3-5H2,1-2H3 |
Clé InChI |
OARVSUOFMYVKMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC(C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
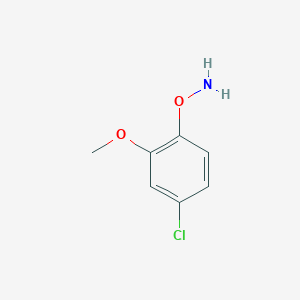

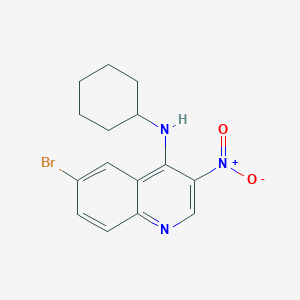
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
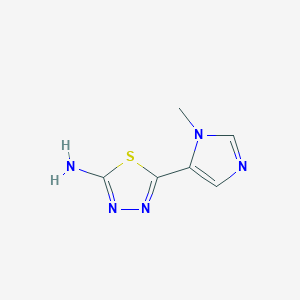
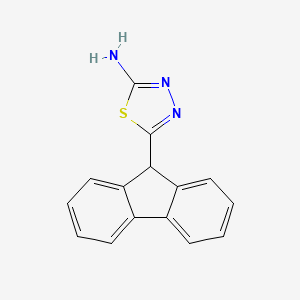
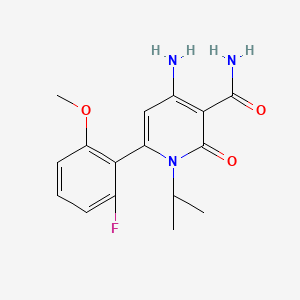

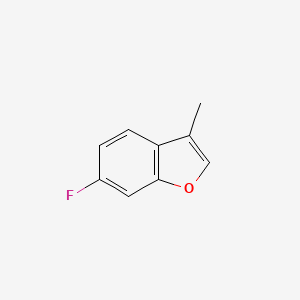

![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)

